molecular formula C13H13NO2S B3022395 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde CAS No. 383140-60-1

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B3022395
CAS No.: 383140-60-1
M. Wt: 247.31 g/mol
InChI Key: ZBYKNGWGAUMYCG-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a carbaldehyde group and at the 4-position with a para-methoxy, 3,5-dimethylphenyl moiety. This structure combines aromatic and heteroaromatic components, rendering it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-8-4-10(5-9(2)13(8)16-3)11-7-17-12(6-15)14-11/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYKNGWGAUMYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2=CSC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde typically involves the reaction of 4-methoxy-3,5-dimethylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. The formyl group is then introduced via a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carboxylic acid

    Reduction: 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-methanol

    Substitution: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.

Scientific Research Applications

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Key Compounds for Comparison

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde (CAS: 383142-89-0): Substituents: Methoxy group at the ortho position (2-OCH₃) on the phenyl ring. This may also lower solubility in polar solvents due to reduced hydrogen-bonding capacity .

4-(2,5-Dimethoxyphenyl)-2-methylthiazole: Substituents: Two methoxy groups at 2- and 5-positions and a methyl group on the thiazole ring. The methyl group on the thiazole may sterically shield reactive sites, altering chemical behavior .

2-(Methylthio)thiophene-4-carboxaldehyde (CAS: N/A):

  • Core Structure: Thiophene ring instead of thiazole, with a methylthio group and carbaldehyde.
  • Structural Impact: Thiophene’s lower electronegativity compared to thiazole reduces polarity, likely decreasing solubility in aqueous media. The methylthio group introduces sulfur-based reactivity distinct from nitrogen-containing thiazoles .

Comparative Data Table

Compound Name Core Ring Substituents (Phenyl Ring) Key Functional Groups Inferred Reactivity/Solubility
4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde Thiazole 4-OCH₃, 3,5-CH₃ Carbaldehyde High lipophilicity; moderate solubility in ethanol/DMSO
4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde Thiazole 2-OCH₃ Carbaldehyde Lower solubility due to steric hindrance; reactive aldehyde
4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde Thiazole 2-OBz (benzyloxy) Carbaldehyde Enhanced lipophilicity; benzyloxy group may stabilize via π-stacking
2-(Methylthio)thiophene-4-carboxaldehyde Thiophene N/A Carbaldehyde, SCH₃ Low polarity; sulfur-mediated reactivity

Biological Activity

Overview

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde is a thiazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of methoxy and dimethyl groups on the phenyl ring, is being explored for its applications in medicinal chemistry, particularly in anticancer research.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₁₃H₁₃N₁O₂S
  • CAS Number: 56776-55-7

The unique structure of this compound allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines.

Case Study: Anticancer Activity Evaluation
In a study assessing the cytotoxic effects of thiazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that compounds with methoxy substituents exhibited significant activity. The most promising derivatives demonstrated IC₅₀ values in the low micromolar range (6.6 µM against MCF-7) .

CompoundCell LineIC₅₀ (µM)Mechanism of Action
SCT-4MCF-76.6Caspase activation
SCT-5MDA-MB-23110.5DNA biosynthesis inhibition

The mechanism of action is believed to involve the induction of apoptosis through caspase activation and inhibition of DNA synthesis .

Enzyme Inhibition Studies

The biological activity of this compound may also extend to enzyme inhibition. Thiazoles are known to interact with various enzymes, potentially modulating their activity.

Research Findings:
In silico studies have shown that thiazole derivatives can bind effectively to caspases (e.g., caspase 8), suggesting a multitarget mode of action that could be exploited for therapeutic purposes .

The specific mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition: Binding to active sites on target enzymes such as caspases.
  • Induction of Apoptosis: Triggering programmed cell death pathways in cancer cells.
  • Interference with DNA Synthesis: Reducing the viability of cancer cells by inhibiting DNA replication processes.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde?

The compound can be synthesized via the Vilsmeier–Haack reaction , a widely used method for introducing aldehyde groups into aromatic systems. For example, substituted benzaldehydes are often prepared by treating precursor hydrazones or heterocyclic intermediates with POCl₃ and DMF under controlled reflux conditions . Optimization of reaction parameters (e.g., solvent choice, temperature, stoichiometry of POCl₃) is critical to achieving yields >60%. Post-synthesis purification typically involves column chromatography or recrystallization from ethanol-water mixtures.

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the methoxy (-OCH₃), dimethylphenyl, and thiazole carbaldehyde groups. The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .
  • Mass Spectrometry (EI-MS) : To verify molecular weight (e.g., [M+1]⁺ peaks) and fragmentation patterns consistent with the thiazole core .
  • FTIR : To identify carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and aromatic C-H stretches.

Advanced: How do electronic effects of the 4-methoxy-3,5-dimethylphenyl group influence the compound’s reactivity in nucleophilic addition reactions?

The methoxy group is electron-donating via resonance, activating the phenyl ring toward electrophilic substitution. However, steric hindrance from the 3,5-dimethyl substituents may limit accessibility to the carbaldehyde group in nucleophilic additions (e.g., Schiff base formation). Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO). Experimental validation via kinetic studies under varying electronic environments (e.g., polar aprotic vs. protic solvents) is recommended .

Advanced: What strategies resolve contradictions in crystallographic data during structure determination?

Use SHELX software (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Discrepancies in bond lengths/angles may arise from disorder or twinning. Strategies include:

  • Applying restraints/constraints for flexible groups (e.g., methoxy rotamers).
  • Testing alternative space groups to address symmetry ambiguities.
  • Validating hydrogen bonding networks against supramolecular synthon principles (e.g., C=O⋯H interactions) .

Advanced: How can computational docking studies predict the biological activity of this compound?

Molecular docking (e.g., Glide, AutoDock) against target proteins (e.g., viral proteases) can assess binding affinity. For instance, derivatives with similar substituents (e.g., 4-methoxy-3,5-dimethylphenyl) showed moderate docking scores (Glide score: -4.6) against SARS-CoV-2 spike glycoprotein in silico . Prioritize virtual screening followed by in vitro assays (e.g., enzyme inhibition) to validate hits.

Advanced: What role can this compound play in supramolecular chemistry or crystal engineering?

The carbaldehyde group enables the formation of Schiff bases or coordination complexes with metals (e.g., Pd, Cu). The bulky 4-methoxy-3,5-dimethylphenyl group may direct crystal packing via van der Waals interactions or π-stacking. Compare packing motifs with structurally analogous compounds (e.g., 1,3,4-thiadiazoles) to identify recurring synthons .

Advanced: How can derivatization of the carbaldehyde group expand its application in medicinal chemistry?

  • Schiff Base Formation : React with amines (e.g., hydrazines) to generate thiazole-hydrazone hybrids, which are bioactive against microbial targets .
  • Nucleophilic Addition : Add Grignard reagents to the aldehyde to create secondary alcohols for probing structure-activity relationships.
  • Metal Complexation : Use as a ligand in catalytic systems; phosphine ligands with similar aryl groups (e.g., tris(4-methoxy-3,5-dimethylphenyl)phosphine) are precedents .

Advanced: What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

  • HPLC-PDA/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate regioisomers or oxidation byproducts (e.g., carboxylic acid derivatives).
  • Limit of Detection (LOD) : Optimize MS parameters (e.g., ESI ionization) to detect impurities at <0.1% levels. Reference standards for common side products (e.g., dimerized thiazoles) are critical .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde
Reactant of Route 2
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4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde

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